molecular formula C11H15NO3S B13598993 3-(2-Methanesulfonylphenoxy)pyrrolidine

3-(2-Methanesulfonylphenoxy)pyrrolidine

Cat. No.: B13598993
M. Wt: 241.31 g/mol
InChI Key: YUXMDQDTEXCPSF-UHFFFAOYSA-N
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Description

3-(2-Methanesulfonylphenoxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-methanesulfonylphenoxy group

Preparation Methods

The synthesis of 3-(2-Methanesulfonylphenoxy)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methanesulfonylphenol with pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

3-(2-Methanesulfonylphenoxy)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a phenoxy-pyrrolidine derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Methanesulfonylphenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methanesulfonylphenoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

3-(2-Methanesulfonylphenoxy)pyrrolidine can be compared with other similar compounds, such as:

    3-(2-Methylsulfonylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of a methanesulfonyl group.

    3-(2-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of a methanesulfonyl group.

    3-(2-Nitrophenoxy)pyrrolidine: Features a nitro group instead of a methanesulfonyl group. These compounds share the pyrrolidine and phenoxy moieties but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(2-methylsulfonylphenoxy)pyrrolidine

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)11-5-3-2-4-10(11)15-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

YUXMDQDTEXCPSF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OC2CCNC2

Origin of Product

United States

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